molecular formula C15H16N2O3 B7585352 N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide

N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide

Cat. No. B7585352
M. Wt: 272.30 g/mol
InChI Key: AZDQWHRHSRKLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide, also known as DMXAA, is a small molecule that exhibits potent antitumor activity. It was first discovered in the 1980s and has since been the subject of extensive research in the field of cancer therapy. DMXAA has been found to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer.

Mechanism of Action

The exact mechanism of action of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to induce the production of cytokines, which are signaling molecules that help to activate immune cells. It has also been shown to increase the number of immune cells in tumors, which can help to enhance the immune response against cancer.
Biochemical and Physiological Effects
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines can help to activate immune cells and enhance the immune response against cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to increase the number of immune cells in tumors, such as macrophages and T cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its potent antitumor activity. It has been shown to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide also has a synergistic effect when used in combination with other chemotherapy agents. One limitation of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. One direction is to investigate the mechanism of action in more detail. This could involve studying the signaling pathways involved in N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide-induced cytokine production and immune cell activation. Another direction is to investigate the potential of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide in combination with other immunotherapy agents, such as immune checkpoint inhibitors. Finally, there is a need to develop more effective formulations of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide involves several steps. The first step is the reaction of 3-acetyl-4-methoxybenzoic acid with acetic anhydride to form 3-acetyl-4-methoxybenzoyl acetate. This intermediate is then reacted with 3,5-dimethylpyridine to form N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been extensively studied in preclinical and clinical trials as a potential cancer therapy. It has been shown to have potent antitumor activity in a variety of animal models, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to have a synergistic effect when used in combination with other chemotherapy agents.

properties

IUPAC Name

N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-8-14(18)17(2)9-13(10)16-15(19)11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDQWHRHSRKLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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